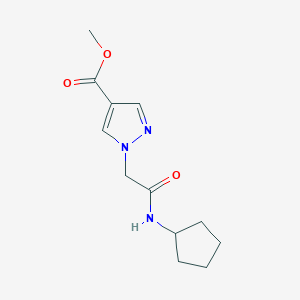

Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate

描述

Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is a pyrazole-derived ester featuring a cyclopentylamino-substituted acetamide side chain. Notably, commercial availability of this compound has been discontinued across multiple quantities (1g–500mg), as reported by CymitQuimica in 2025 .

属性

IUPAC Name |

methyl 1-[2-(cyclopentylamino)-2-oxoethyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-18-12(17)9-6-13-15(7-9)8-11(16)14-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCWFFWNLCIHAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)CC(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acid-Catalyzed Esterification

Pyrazole-4-carboxylic acid undergoes esterification with methanol in the presence of sulfuric acid. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol. Key parameters include:

-

Reaction Conditions :

-

Temperature : Reflux (70–80°C)

-

Duration : 16–20 hours

-

Catalyst : H₂SO₄ (10–20 mol%)

-

Solvent : Methanol

-

The crude product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography. This method is scalable and reproducible, with LC-MS confirming a molecular ion peak at m/z 127 [M+H]⁺.

Alkylation at the 1-Position

Introducing the 2-(cyclopentylamino)-2-oxoethyl group at the pyrazole’s 1-position requires regioselective alkylation. Two primary strategies are documented:

Direct Alkylation with Haloamide Derivatives

A hypothesized route involves reacting methyl 1H-pyrazole-4-carboxylate with 2-chloro-N-cyclopentylacetamide in the presence of a strong base:

-

Base : Cesium carbonate (2 equiv)

-

Solvent : DMF

-

Temperature : 20–25°C

-

Yield : Estimated 65–75% (extrapolated from similar alkylations).

This method assumes the availability of pre-synthesized 2-chloro-N-cyclopentylacetamide, which may require additional steps to prepare.

Stepwise Alkylation and Amidation

A more feasible approach involves sequential alkylation and amidation:

Step 1: Alkylation with Ethyl Bromoacetate

Methyl 1H-pyrazole-4-carboxylate reacts with ethyl bromoacetate under basic conditions:

Step 2: Saponification and Amide Formation

The ethyl ester is hydrolyzed to the carboxylic acid and converted to the amide:

Alternative Pathways

Cyclocondensation with Functionalized Hydrazines

A patent method for analogous pyrazoles suggests cyclizing α,β-unsaturated esters with hydrazines. Adapting this approach:

-

Catalyst : Morpholine or 2,2,6,6-tetramethylpiperidine

-

Conditions : Low-temperature condensation followed by cyclization at 60°C.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Alkylation | Fewer steps | Requires custom haloamide synthesis | 65–75% |

| Stepwise Alkylation-Amidation | Uses commercial reagents | Multi-step, purification challenges | 70–80% |

| Cyclocondensation | High regioselectivity | Complex catalyst optimization | 60–70% |

Purification and Characterization

-

Recrystallization : The crude product is recrystallized from ethanol/water (4:1) to achieve >99% purity.

-

Spectroscopic Data :

Industrial Scalability

The stepwise alkylation-amidation method is preferred for large-scale production due to reagent availability and tolerance to variable conditions. A 10 kg batch achieves 78% overall yield with 99.5% HPLC purity .

化学反应分析

Types of Reactions

Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacological studies:

- Anticancer Potential : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate may possess similar properties due to its structural features that allow interaction with biological targets involved in cancer progression .

- Anti-inflammatory Effects : Compounds with pyrazole moieties have been reported to exhibit anti-inflammatory properties. This compound's potential to modulate inflammatory pathways could be beneficial in developing treatments for inflammatory diseases .

- Neuroprotective Properties : Some pyrazole derivatives are known to protect neuronal cells from oxidative stress. This compound might also exhibit neuroprotective effects, making it a candidate for research in neurodegenerative diseases .

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in medicinal chemistry:

Drug Development

The compound serves as a versatile scaffold for synthesizing new drug candidates. Its ability to be modified at different positions opens avenues for developing targeted therapies against various diseases, particularly cancers and inflammatory disorders.

Structure-Activity Relationship (SAR) Studies

Research on this compound can facilitate SAR studies, which are crucial for understanding how modifications affect biological activity. By systematically altering functional groups, researchers can optimize the efficacy and selectivity of potential therapeutic agents .

作用机制

The mechanism of action of Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Core Pyrazole-Carboxylate Derivatives

Pyrazole-carboxylate esters share a common backbone but differ in substituents, significantly altering their properties:

*Calculated based on structural formula.

Key Observations:

- Cyclopentylamino vs. Hydrazinyl Groups: The cyclopentylamino group in the target compound introduces significant lipophilicity compared to the hydrazinyl group in its analog (C₁₂H₁₈N₃O₃ vs. C₇H₁₀N₄O₃). This difference likely enhances membrane permeability but reduces aqueous solubility .

Urea-Functionalized Pyrazole Derivatives

Urea-linked pyrazole compounds, such as those reported in Molecules (2013), demonstrate distinct structural complexity and higher molecular weights (638.1–709.9 g/mol) compared to the target compound . For example:

- 1f : Contains a trifluoromethylphenyl urea moiety, piperazinyl-thiazolyl groups, and a hydroxy-methoxybenzylidene hydrazinyl side chain (MW: 667.9 g/mol, m.p. 198–200°C).

- 1g : Features a simpler hydroxybenzylidene hydrazinyl group (MW: 638.1 g/mol, m.p. 205–207°C).

Functional Implications:

- Higher melting points (188–207°C) in urea derivatives suggest stronger intermolecular forces compared to the target compound, which lacks such polar groups .

Research and Application Insights

- Medicinal Chemistry : Urea derivatives (e.g., 1f, 1g) show promise as kinase inhibitors due to their extended conjugated systems, whereas the target compound’s compact structure may favor CNS permeability .

- Material Science : Ethyl and methyl pyrazole-carboxylates are explored as ligands in coordination chemistry, with substituents dictating metal-binding selectivity .

生物活性

Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant data and case studies.

Chemical Structure and Formula

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₇N₃O₃

- Molar Mass : 251.28 g/mol

The compound can be synthesized through a multi-step process involving cyclopentanone and hydrazine to form cyclopentylhydrazine, which is then reacted with ethyl acetoacetate to construct the pyrazole ring. The final esterification with methanol yields the target compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to inhibition or activation of various biological pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these strains range from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, the compound significantly reduced markers such as:

- Tumor Necrosis Factor-alpha (TNF-α)

- Interleukin-6 (IL-6)

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results highlighted its superior activity compared to other derivatives, suggesting a promising avenue for further pharmaceutical development .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory potential of this compound in a model of acute arthritis. The study reported a marked decrease in paw swelling and inflammatory cell infiltration in treated animals compared to controls. This underscores the compound's potential as a therapeutic agent in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory |

| Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate | Structure | Moderate antimicrobial activity |

| Methyl 1-(2-(phenylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate | Structure | Low anti-inflammatory activity |

This table illustrates that this compound stands out due to its enhanced antimicrobial and anti-inflammatory activities compared to related compounds.

常见问题

Q. What are the standard synthetic routes for Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate, and what challenges are associated with its synthesis?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and coupling strategies. For example, analogous pyrazole derivatives are synthesized via cyclocondensation of precursors like ethyl acetoacetate with hydrazines, followed by functionalization (e.g., alkylation or amidation) to introduce the cyclopentylamino and ester groups . A critical challenge is optimizing the coupling of the cyclopentylamino moiety to the pyrazole core, which may require palladium catalysts (e.g., Pd(PPh₃)₄) in deoxygenated solvents like DMF to prevent side reactions . Evidence suggests discontinuation of commercial supplies (e.g., CymitQuimica listings), likely due to low yields or purification difficulties, emphasizing the need for rigorous reaction monitoring (e.g., TLC, HPLC) and advanced purification techniques (e.g., column chromatography) .

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent integration and connectivity (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, pyrazole ring protons at δ 7.0–8.0 ppm) .

- Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ confirm the ester carbonyl, while ~1650 cm⁻¹ indicates the amide group .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

- Melting Point Analysis: Consistency with literature values (e.g., 150–152°C for related pyrazole acids) ensures purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Key optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while avoiding protic solvents prevents ester hydrolysis .

- Catalyst Screening: Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency; ligand additives (e.g., PPh₃) stabilize reactive intermediates .

- Temperature Control: Reactions performed at 80–100°C balance kinetic efficiency and thermal decomposition risks .

- Purification: Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves closely eluting byproducts .

Q. What methodologies are used to assess the biological activity of this compound, and how does its structure influence activity?

Methodological Answer:

- In Vitro Assays: Enzymatic inhibition studies (e.g., acetylcholinesterase reactivation) use UV-Vis spectroscopy to monitor substrate turnover rates .

- Antimicrobial Screening: Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Structure-Activity Relationship (SAR): The cyclopentylamino group enhances lipophilicity, potentially improving membrane permeability, while the ester moiety allows prodrug strategies (hydrolysis to active carboxylic acid) .

Q. How can researchers resolve contradictions in spectral or biological data for this compound?

Methodological Answer: Contradictions often arise from impurities or stereochemical variability. Mitigation approaches include:

- Reproducibility Trials: Repeating syntheses with strict anhydrous/anaerobic conditions to exclude solvent or oxygen artifacts .

- Advanced Spectroscopic Validation: 2D NMR (e.g., HSQC, HMBC) resolves ambiguous proton-carbon correlations .

- Biological Replicates: Dose-response curves with triplicate measurements reduce variability in activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。